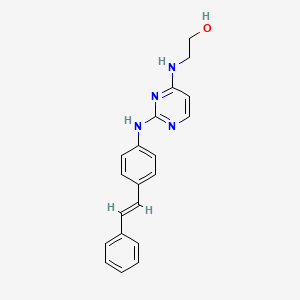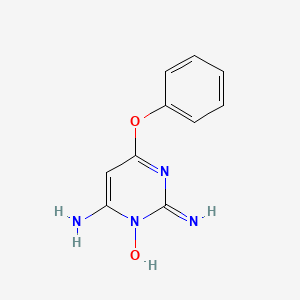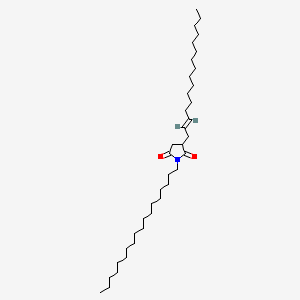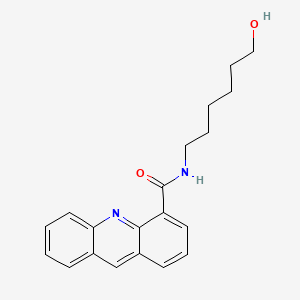
L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid is a complex organic compound that features both an imidazole ring and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Indolinone Formation: The indolinone moiety can be synthesized from aniline derivatives through cyclization and oxidation reactions.
Coupling Reactions: The final step involves coupling the imidazole and indolinone fragments under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole and indolinone rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid would depend on its specific biological target. Generally, compounds with imidazole and indolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Histidine Derivatives: Compounds with imidazole rings.
Indolinone Derivatives: Compounds with indolinone structures.
Uniqueness
The uniqueness of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid lies in its combined structure, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these moieties.
Propiedades
Número CAS |
167489-39-6 |
|---|---|
Fórmula molecular |
C14H12N4O3 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[(2-oxo-1H-indol-3-ylidene)amino]propanoic acid |
InChI |
InChI=1S/C14H12N4O3/c19-13-12(9-3-1-2-4-10(9)18-13)17-11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)(H,17,18,19)/t11-/m0/s1 |
Clave InChI |
KHEBKNRYHQJCTE-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=N[C@@H](CC3=CN=CN3)C(=O)O)C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(CC3=CN=CN3)C(=O)O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


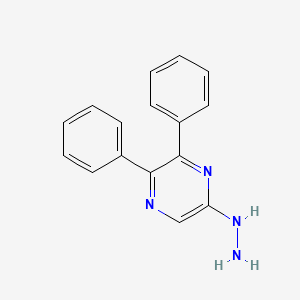
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)

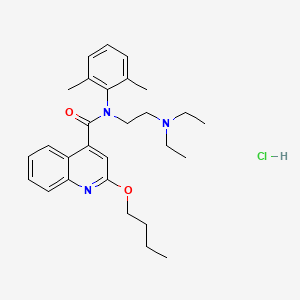

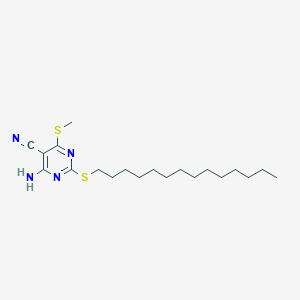
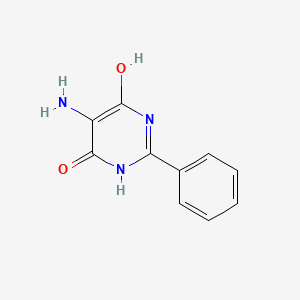
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

